Fas-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

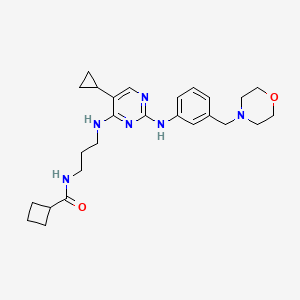

FAS-IN-1 est un inhibiteur puissant de la synthétase des acides gras, une enzyme qui joue un rôle crucial dans la biosynthèse des acides gras. La synthétase des acides gras est impliquée dans la conversion de l'acétyl-CoA et du malonyl-CoA en palmitate, un acide gras clé. L'inhibition de la synthétase des acides gras a été explorée comme stratégie thérapeutique pour diverses maladies, notamment le cancer, l'obésité et les troubles métaboliques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FAS-IN-1 implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure centrale : Ceci implique la construction de l'échafaudage central de la molécule par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui sont essentiels pour l'activité inhibitrice du composé. Cela peut impliquer des réactions telles que l'halogénation, l'alkylation et l'acylation.

Purification et caractérisation : Le composé final est purifié en utilisant des techniques telles que la chromatographie sur colonne et caractérisé en utilisant des méthodes spectroscopiques comme la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (MS).

Méthodes de production industrielle

La production industrielle de this compound nécessiterait l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela peut impliquer :

Élargissement des réactions : Adaptation des réactions à l'échelle du laboratoire à des réacteurs à l'échelle industrielle.

Optimisation du processus : Ajustement fin des conditions de réaction telles que la température, la pression et le choix du solvant pour maximiser l'efficacité.

Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

FAS-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution nucléophile ou électrophile peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition de la synthétase des acides gras et son impact sur le métabolisme des lipides.

Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la synthétase des acides gras dans la prolifération cellulaire et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, de l'obésité et des troubles métaboliques. Sa capacité à inhiber la synthétase des acides gras en fait un candidat prometteur pour le développement de médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la synthétase des acides gras.

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de la synthétase des acides gras, inhibant ainsi son activité enzymatique. Cette inhibition perturbe la biosynthèse des acides gras, conduisant à une diminution de la production de lipides. Les cibles moléculaires de this compound comprennent les domaines de la cétoacyl synthétase et de l'énoyl réductase de la synthétase des acides gras. En bloquant ces domaines, this compound empêche l'élongation des chaînes d'acides gras, réduisant ainsi la disponibilité des acides gras pour les processus cellulaires.

Applications De Recherche Scientifique

FAS-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of fatty acid synthase and its impact on lipid metabolism.

Biology: Employed in cell culture studies to investigate the role of fatty acid synthase in cell proliferation and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancer, obesity, and metabolic disorders. Its ability to inhibit fatty acid synthase makes it a promising candidate for drug development.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting fatty acid synthase.

Mécanisme D'action

FAS-IN-1 exerts its effects by binding to the active site of fatty acid synthase, thereby inhibiting its enzymatic activity. This inhibition disrupts the biosynthesis of fatty acids, leading to a decrease in lipid production. The molecular targets of this compound include the ketoacyl synthase and enoyl reductase domains of fatty acid synthase. By blocking these domains, this compound prevents the elongation of fatty acid chains, ultimately reducing the availability of fatty acids for cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

C75 : Un autre inhibiteur de la synthétase des acides gras qui a été étudié pour ses propriétés anticancéreuses.

Orlistat : Un inhibiteur de la lipase qui inhibe également la synthétase des acides gras, utilisé principalement comme médicament anti-obésité.

Cérulénine : Un produit naturel qui inhibe la synthétase des acides gras en se liant de manière covalente à l'enzyme.

Unicité de FAS-IN-1

This compound est unique par sa forte puissance et sa sélectivité pour la synthétase des acides gras. Contrairement à d'autres inhibiteurs, this compound présente une exposition significative dans les tissus périphériques et centraux après administration, ce qui en fait un outil précieux pour étudier les effets systémiques de l'inhibition de la synthétase des acides gras .

Propriétés

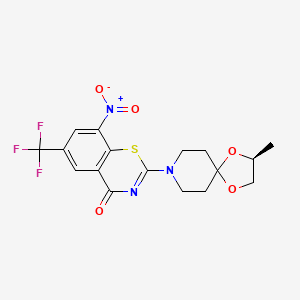

IUPAC Name |

4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGOWHOQMIINAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)